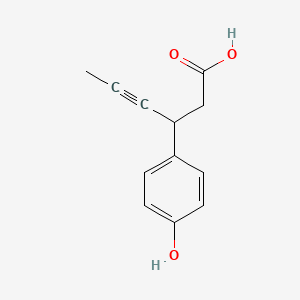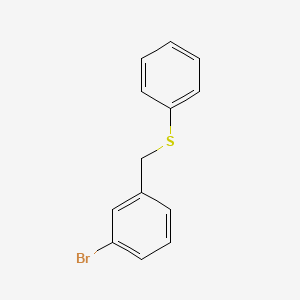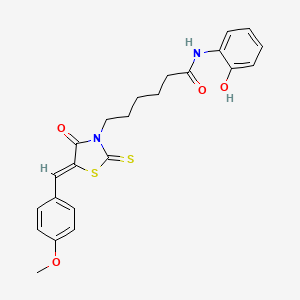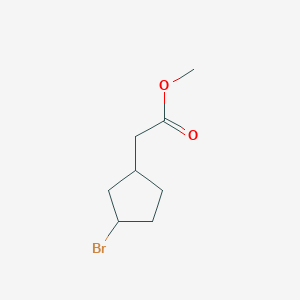![molecular formula C15H18N2O2 B2649329 4-[[Cyclopropyl(prop-2-enoyl)amino]methyl]-N-methylbenzamide CAS No. 2361896-00-4](/img/structure/B2649329.png)
4-[[Cyclopropyl(prop-2-enoyl)amino]methyl]-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[[Cyclopropyl(prop-2-enoyl)amino]methyl]-N-methylbenzamide” is also known as Remibrutinib . It is a small molecule drug that acts as a Bruton’s tyrosine kinase (BTK) inhibitor . It is currently in development for the treatment of chronic spontaneous urticaria .
Synthesis Analysis
The synthesis of this compound involves several key components. The cyclopropyl group can be synthesized from γ-butyrolactone . The aminomethyl propanol part can be produced by the hydrogenation of 2-aminoisobutyric acid or its esters . The detailed mechanism of the formation of dichlorocarbene, which can also form cyclopropane structures, involves the deprotonation of chloroform generating the trichloromethanide anion, which spontaneously expels the chloride anion .Molecular Structure Analysis
The molecular structure of this compound involves several key functional groups. It contains a cyclopropyl group, a prop-2-enoyl group, an amino group, a methyl group, and a benzamide group. The cyclopropyl group is a three-membered carbon ring, which is known for its unique structural and chemical properties .Mécanisme D'action
As a Bruton’s tyrosine kinase (BTK) inhibitor, Remibrutinib works by blocking the action of BTK, a protein that plays a crucial role in the signaling pathways of B cells . By inhibiting BTK, Remibrutinib can disrupt these pathways, leading to the death of B cells and a reduction in the symptoms of chronic spontaneous urticaria .
Orientations Futures
The future directions for this compound largely depend on the outcomes of ongoing research and clinical trials. If the trials prove successful and the drug is approved by regulatory authorities, it could potentially be used as a treatment for chronic spontaneous urticaria and possibly other conditions where BTK plays a key role .
Propriétés
IUPAC Name |
4-[[cyclopropyl(prop-2-enoyl)amino]methyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-3-14(18)17(13-8-9-13)10-11-4-6-12(7-5-11)15(19)16-2/h3-7,13H,1,8-10H2,2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHHFKBWCSVXKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)CN(C2CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(N-cyclopropylprop-2-enamido)methyl]-N-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2649249.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one](/img/structure/B2649255.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2649256.png)
![(2Z)-N-(2-chlorophenyl)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2649259.png)






